2-Ethyl-2-methylpent-4-enoic acid
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Overview
Description
2-Ethyl-2-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O2. It is a branched-chain unsaturated carboxylic acid, characterized by the presence of both an ethyl and a methyl group attached to the pent-4-enoic acid backbone. This compound is known for its applications in various fields, including flavor and fragrance industries, due to its distinctive odor and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with dimethyl sulfate as a methylating agent in the presence of sodium ethoxide. This reaction produces methyl diethyl malonate, which is then alkylated with allyl chloride in the presence of sodium ethoxide, followed by decarboxylation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as methylation, alkylation, and decarboxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated carboxylic acids.
Substitution: The compound can undergo substitution reactions, particularly at the double bond, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Halogenation reactions using halogens like bromine (Br2) or chlorine (Cl2) are common.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethyl-2-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry as a raw material for the production of fruity fragrances and flavor enhancers
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the double bond and carboxylic acid group allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Comparison with Similar Compounds
2-Ethyl-2-methylpent-4-enoic acid can be compared with other similar compounds, such as:
2-Methyl-4-pentenoic acid: Similar structure but lacks the ethyl group.
2-Methyl-2-pentenoic acid: Similar structure but with a different position of the double bond.
2-Methyl-3-pentenoic acid: Similar structure but with a different position of the double bond .
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in terms of its specific structure and functional groups.
Properties
Molecular Formula |
C8H14O2 |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-ethyl-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(3,5-2)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) |
InChI Key |
SHQNWLYRXOWNAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C)C(=O)O |
Origin of Product |
United States |
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